molecular formula C30H32P2 B066193 1-Diphenylphosphanylhexyl(diphenyl)phosphane CAS No. 175892-81-6

1-Diphenylphosphanylhexyl(diphenyl)phosphane

Cat. No.: B066193
CAS No.: 175892-81-6
M. Wt: 454.5 g/mol
InChI Key: BNUOYBPNRZNRJL-UHFFFAOYSA-N
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Description

1-Diphenylphosphanylhexyl(diphenyl)phosphane, also known as 1,6-Bis(diphenylphosphino)hexane, is an organophosphorus compound with the molecular formula C30H32P2. This compound is characterized by the presence of two diphenylphosphino groups attached to a hexane backbone. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .

Preparation Methods

1-Diphenylphosphanylhexyl(diphenyl)phosphane can be synthesized through several synthetic routes. One common method involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with appropriate reagents under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The compound is often purified by recrystallization from suitable solvents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

1-Diphenylphosphanylhexyl(diphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

    Coordination: It forms stable complexes with transition metals, which are often used in catalytic processes.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Diphenylphosphanylhexyl(diphenyl)phosphane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Diphenylphosphanylhexyl(diphenyl)phosphane primarily involves its role as a ligand. The compound coordinates with transition metals through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and polymerization. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

1-Diphenylphosphanylhexyl(diphenyl)phosphane can be compared with other similar diphosphine ligands, such as:

    1,2-Bis(diphenylphosphino)ethane (DPPE): A shorter-chain diphosphine ligand with similar coordination properties but different steric and electronic effects.

    1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand with a three-carbon backbone, offering different spatial arrangements for metal coordination.

    1,4-Bis(diphenylphosphino)butane (DPPB): A four-carbon backbone diphosphine ligand with properties intermediate between DPPE and this compound.

The uniqueness of this compound lies in its six-carbon backbone, which provides a balance between flexibility and rigidity, making it suitable for forming stable metal complexes with specific geometries .

Properties

IUPAC Name

1-diphenylphosphanylhexyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32P2/c1-2-3-8-25-30(31(26-17-9-4-10-18-26)27-19-11-5-12-20-27)32(28-21-13-6-14-22-28)29-23-15-7-16-24-29/h4-7,9-24,30H,2-3,8,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUOYBPNRZNRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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